molecular formula C8H17NO B1580746 2-(Azepan-1-yl)ethanol CAS No. 20603-00-3

2-(Azepan-1-yl)ethanol

Cat. No.: B1580746
CAS No.: 20603-00-3
M. Wt: 143.23 g/mol
InChI Key: VMRYMOMQCYSPHS-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)ethanol is an organic compound with the molecular formula C8H17NO. It is also known by other names such as 2-(Hexamethyleneimino)ethanol and 1-(2-Hydroxyethyl)azepane . This compound is characterized by the presence of an azepane ring, a seven-membered nitrogen-containing heterocycle, attached to an ethanol group.

Scientific Research Applications

2-(Azepan-1-yl)ethanol has a wide range of applications in scientific research:

Safety and Hazards

The safety information for “2-(Azepan-1-yl)ethanol” indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H319 and H412 . Precautionary statements include P273, P305, P338, and P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Azepan-1-yl)ethanol can be synthesized through various methods. One common approach involves the reaction of azepane with ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(Azepan-1-yl)ethanol can be compared with other similar compounds such as:

These compounds share some chemical properties but differ in their ring structures and specific reactivities, making this compound unique in its applications and behavior .

Properties

IUPAC Name

2-(azepan-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c10-8-7-9-5-3-1-2-4-6-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRYMOMQCYSPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174619
Record name Hexahydro-1H-azepine-1-ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20603-00-3
Record name 2-(Azepan-1-yl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20603-00-3
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Record name 2-(Azepan-1-yl)ethanol
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Record name 20603-00-3
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Record name Hexahydro-1H-azepine-1-ethanol
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Record name Hexahydro-1H-azepine-1-ethanol
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Record name 2-(Azepan-1-yl)ethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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